2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Overview
Description
2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO6S and its molecular weight is 305.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Stereochemistry
This compound has been involved in the synthesis of structurally diverse molecules, such as 3-amino-3-deoxy-D-altrose derivatives, highlighting its versatility in stereochemical control and molecular construction (Nativi, Reymond, & Vogel, 1989).
It's used in reactions with primary aliphatic alcohols and ketone oximes, forming products like alkyl 2,2,3,3-tetracyanocyclopropanecarboxylates and 2-amino-4,4-bis(alkylideneaminooxy)-6-(alkylidene-aminooxycarbonyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitriles, showcasing its reactivity and utility in creating complex organic structures (Kayukova et al., 2006).
Its hydrolysis has been studied, leading to the formation of compounds like 2,2,3,3-tetracyanocyclopropane-1-carboxylic acid, demonstrating its potential in generating novel chemical entities (Kayukova et al., 2007).
Drug Discovery and Molecular Modules
It has been synthesized as part of new classes of thia/oxa-azaspiro[3.4]octanes designed for drug discovery, highlighting its role in the development of new pharmaceutical compounds (Li, Rogers-Evans, & Carreira, 2013).
In-depth studies have been conducted on its stereochemistry and molecular structure, which are crucial for understanding its interactions in biological systems and potential medicinal applications (Gavrilov et al., 2007).
Chemical Space Exploration
Efficient synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described, demonstrating the compound's role in exploring new chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
The compound has been involved in conformational studies of cyclic α-amino acids, significant for the search of biologically active compounds and macromolecules (Żesławska, Jakubowska, & Nitek, 2017).
Enantioselective Synthesis
Catalytic and enantioselective preparation of 4-methyleneproline scaffolds using this compound shows its importance in stereocontrolled synthesis, a critical aspect of drug development (López et al., 2020).
Its use in the reaction with N,N-dimethylformamide dimethyl acetal demonstrates the variety of pathways and products accessible through its manipulation (Moskalenko & Boev, 2012).
Structural Analysis
- Detailed structural analysis through methods like X-ray diffraction has been conducted, essential for understanding its physical and chemical properties (Moriguchi et al., 2014).
Application in Stereoselectivity and Synthon Development
Its derivatives have been used in stereocontrolled preparations and rearrangements, further proving its utility in synthesizing complex organic molecules (Overman & Rishton, 2003).
The synthesis of conformationally rigid analogues of amino acids using this compound underscores its role in creating novel molecules with potential biological activity (Kubyshkin et al., 2009).
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6S/c1-11(2,3)19-10(16)13-5-12(6-13)7-20(17,18)4-8(12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHRSFNTOLNLGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1453315-60-0 | |
Record name | 1453315-60-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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